Cas no 1401900-65-9 (Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate)
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate
- Z3486160392
-
- Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-10(17-4)13-9(8)7-15/h5-7H,1-4H3,(H,14,16)
- InChI Key: IOKQFMQIRHZYKJ-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=C(N=C1C=O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 252.11100700 g/mol
- Monoisotopic Mass: 252.11100700 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.5
- Molecular Weight: 252.27
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6739210-0.05g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 0.05g |
$160.0 | 2025-03-13 | |
| Enamine | EN300-6739210-0.1g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 0.1g |
$238.0 | 2025-03-13 | |
| Enamine | EN300-6739210-0.25g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 0.25g |
$339.0 | 2025-03-13 | |
| Enamine | EN300-6739210-0.5g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 0.5g |
$535.0 | 2025-03-13 | |
| Enamine | EN300-6739210-1.0g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 1.0g |
$685.0 | 2025-03-13 | |
| Enamine | EN300-6739210-2.5g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 2.5g |
$1343.0 | 2025-03-13 | |
| Enamine | EN300-6739210-5.0g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 5.0g |
$1987.0 | 2025-03-13 | |
| Enamine | EN300-6739210-10.0g |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95.0% | 10.0g |
$2946.0 | 2025-03-13 | |
| 1PlusChem | 1P028JP0-50mg |
tert-butylN-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95% | 50mg |
$252.00 | 2024-06-21 | |
| 1PlusChem | 1P028JP0-100mg |
tert-butylN-(2-formyl-6-methoxypyridin-3-yl)carbamate |
1401900-65-9 | 95% | 100mg |
$346.00 | 2024-06-21 |
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate (CAS No. 1401900-65-9): An Overview
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate (CAS No. 1401900-65-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is composed of a tert-butyl carbamate moiety attached to a 2-formyl-6-methoxypyridine ring. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the compound. The formyl and methoxy functionalities on the pyridine ring contribute to its reactivity and biological activity, making it an attractive scaffold for drug design.
Recent studies have highlighted the multifaceted applications of Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate. One notable area of research is its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body, often through enzymatic processes. The tert-butyl carbamate group in this compound can be selectively cleaved by specific enzymes, releasing the active form of the drug. This approach can improve the pharmacokinetic properties and reduce side effects associated with traditional drug formulations.
In addition to its prodrug potential, Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that this compound can inhibit key inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation and associated symptoms.
The anti-inflammatory effects of Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate are attributed to its ability to modulate signaling pathways involved in inflammation. Specifically, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the expression of inflammatory genes. By targeting NF-κB, this compound can effectively downregulate the production of pro-inflammatory cytokines and chemokines.
Beyond its anti-inflammatory properties, Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate has also shown promise in cancer research. Cancer is characterized by uncontrolled cell growth and proliferation, often driven by dysregulated signaling pathways. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it a potential candidate for cancer therapy.
The mechanism by which Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate exerts its anticancer effects involves multiple pathways. It has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and activation of caspases, key enzymes involved in apoptosis. Additionally, it can inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby limiting tumor growth and metastasis.
In preclinical studies, Tert-butyl N-(2-formymethylpyridin-3-yloxy)-N′-(tert-butoxycarbonyl)urea (an analog of Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate) has demonstrated significant antitumor activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that further investigation into the therapeutic potential of this compound is warranted.
The safety profile of Tert-butyl N-(2-formymethylpyridin-3-yloxy)-N′-(tert-butoxycarbonyl)urea is another important aspect to consider. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organs or systems. This favorable safety profile supports its potential for clinical development.
In conclusion, Tert-butyl N-(2-formymethylpyridin-3-yloxy)-N′-(tert-butoxycarbonyl)urea (CAS No. 1401900-65-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
1401900-65-9 (Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)